molecular formula C13H16ClNO3 B037449 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 111631-72-2

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B037449
CAS No.: 111631-72-2
M. Wt: 269.72 g/mol
InChI Key: KHDGBPOMQWRELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a versatile and critical synthetic intermediate in organic and medicinal chemistry research. This compound features a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure found in numerous biologically active alkaloids and pharmaceuticals. The 6,7-dimethoxy substitution pattern enhances its electron-donating capacity and influences its binding affinity in various receptor models, while the reactive chloroacetyl group at the 2-position serves as a key handle for further chemical elaboration.

Properties

IUPAC Name

2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGBPOMQWRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406704
Record name 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111631-72-2
Record name 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview and Mechanism

The one-pot method, detailed in a 2019 patent, synthesizes 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride—a key intermediate—through a sequence of formylation, chlorination, and cyclization. The process begins with 3,4-dimethoxy phenethylamine and a formylation reagent (e.g., ethyl formate), which undergo reflux to form an intermediate formamide. Subsequent treatment with oxalyl chloride introduces a chloroacetyl group, followed by phosphotungstic acid-catalyzed cyclization to yield the tetrahydroisoquinoline core.

Critical Steps:

  • Formylation : Ethyl formate reacts with 3,4-dimethoxy phenethylamine at reflux (6 hours) to produce N-formyl-3,4-dimethoxy phenethylamine.

  • Chlorination : Oxalyl chloride in dichloromethane at 10–20°C facilitates chloroacetylation.

  • Cyclization : Phosphotungstic acid catalyzes ring closure, followed by methanol addition to remove oxalic acid byproducts.

Optimization and Yield

The patent reports a 75–80% yield with purity exceeding 99%. Key parameters include:

  • Temperature control : Maintaining 10–20°C during chlorination prevents side reactions.

  • Catalyst loading : 0.15 g of phosphotungstic acid per 86.6 g of amine ensures efficient cyclization.

  • Solvent selection : Methanol aids in crystallization and impurity removal.

Table 1: One-Pot Synthesis Conditions and Outcomes

ParameterValue/Detail
Starting material3,4-Dimethoxy phenethylamine
Formylation reagentEthyl formate
Chlorination agentOxalyl chloride
CatalystPhosphotungstic acid (0.15 g)
Reaction time12 hours (total)
Yield80%
Purity99.1% (HPLC)

Direct Acylation with Chloroacetyl Chloride

Methodology and Reaction Pathway

A more straightforward approach involves acylating 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base (e.g., triethylamine). This method, adapted from literature procedures, proceeds via nucleophilic acyl substitution:

6,7-Dimethoxy-THIQ+ClCH2COClEt3N2-(Chloroacetyl)-6,7-dimethoxy-THIQ+HCl\text{6,7-Dimethoxy-THIQ} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-(Chloroacetyl)-6,7-dimethoxy-THIQ} + \text{HCl}

Procedure Highlights:

  • Base role : Triethylamine neutralizes HCl, driving the reaction forward.

  • Solvent : Dichloromethane or chloroform is used for solubility and ease of workup.

  • Purification : Crystallization from methanol yields the product as a pale beige solid.

Performance Metrics

Source 4 documents a 99.3% purity via HPLC, though yield data are unspecified. Commercial suppliers (e.g., Biosynth Carbosynth) offer the compound at 95–96% purity, suggesting minor optimization may enhance yields.

Table 2: Direct Acylation Reaction Parameters

ParameterValue/Detail
Starting material6,7-Dimethoxy-THIQ
Acylating agentChloroacetyl chloride
BaseTriethylamine
SolventDichloromethane
Reaction temperature0–25°C
Purity99.3% (HPLC)

Comparative Analysis of Methods

Efficiency and Scalability

  • One-pot synthesis excels in industrial scalability , reducing intermediate isolation steps and waste. However, it requires precise temperature control and specialized catalysts.

  • Direct acylation is simpler but depends on the availability of the tetrahydroisoquinoline precursor, which may itself require multi-step synthesis.

Table 3: Method Comparison

CriterionOne-Pot SynthesisDirect Acylation
Steps31
Yield80%Unreported
Purity>99%99.3%
ScalabilityHighModerate
Safety concernsModerate (oxalyl chloride)High (chloroacetyl chloride)

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. Specifically, 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with this scaffold can act as potent modulators of multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .

Neuroprotective Effects

The compound has shown promise in neuroprotection. Isoquinoline derivatives are known to have neuroprotective effects against neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of chloroacetyl derivatives against various bacterial strains. The presence of the chloroacetyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride under controlled conditions. This process allows for the creation of various derivatives that can be tailored for specific biological activities.

Derivative Synthesis Method Biological Activity
N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-methoxybenzamideAcylation reaction with anilineMDR reversal activity
N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,3,4-trimethoxybenzamideAcylation with trimethoxybenzoic acidAnticancer activity

Case Study 1: MDR Reversal

In a study published in Nature, researchers synthesized a series of amide derivatives based on the tetrahydroisoquinoline scaffold and evaluated their effectiveness in reversing MDR in cancer cell lines. The results indicated that certain derivatives significantly enhanced the efficacy of chemotherapeutic agents by inhibiting P-gp activity .

Case Study 2: Neuroprotective Screening

A neuroprotective screening conducted on a library of isoquinoline derivatives showed that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells. The methoxy groups may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity .

Comparison with Similar Compounds

Analgesic and Anti-inflammatory Agents

  • 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride: Structure: A dimethylaminophenyl group replaces the chloroacetyl moiety. Activity: Exhibits 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) and superior analgesic effects in thermal (hot plate) and chemical (formalin-induced edema) models . Mechanism: Unlike papaverine (a myotropic antispasmodic), this analog lacks local anesthetic properties but shows non-narcotic analgesic action .

Bradycardic Agents

  • 2-(3-Piperidyl)-6,7-dimethoxy-THIQ derivatives :
    • Structure : A piperidine ring replaces the chloroacetyl group.
    • Activity : Retains bradycardic activity (e.g., compound 6c reduces heart rate in rats without affecting blood pressure). The 6,7-methoxy groups are critical for in vitro potency, while bulky substituents enhance selectivity .

Sigma-2 Receptor Ligands

  • 6,7-Dimethoxy-THIQ benzamide analogs: Structure: Retains the 6,7-dimethoxy-THIQ core but replaces chloroacetyl with benzamide or indole-based linkers. Activity: High σ2R affinity (Ki < 10 nM) and selectivity over σ1R. SAR: Bulky substituents at the linker region improve σ2R selectivity, while methoxy groups are essential for binding .

Antifungal Agents

  • N-Alkyl-6,7-dimethoxy-THIQ derivatives :
    • Structure : Alkyl chains (e.g., C11) replace the chloroacetyl group.
    • Activity : Inhibit fungal ergosterol biosynthesis (D14-reductase and D8,7-isomerase) with potency comparable to clotrimazole .

Structural Analogs and Modifications

Substituent Effects on Activity

Compound Key Structural Features Biological Activity Potency/Selectivity Reference
2-(Chloroacetyl)-6,7-dimethoxy-THIQ Chloroacetyl at C2; 6,7-OCH₃ Intermediate for σ2R ligands, HIV inhibitors N/A (Synthetic intermediate)
1-(4’-Dimethylaminophenyl)-6,7-OCH₃-THIQ Dimethylaminophenyl at C1; 6,7-OCH₃ Analgesic, anti-inflammatory 3.3× diclofenac sodium
2-(3-Piperidyl)-6,7-OCH₃-THIQ Piperidine at C2; 6,7-OCH₃ Bradycardic 50% potency of zatebradine
6,7-OCH₃-THIQ-benzamide Benzamide linker; 6,7-OCH₃ σ2R ligand Ki = 2.1 nM (σ2R); >1000 nM (σ1R)
N-C11-6,7-OCH₃-THIQ C11 alkyl chain at N; 6,7-OCH₃ Antifungal MIC = 1.5 µg/mL (C. albicans)

Impact of Methoxy Groups

  • Retention of Activity : Methoxy groups at 6,7 positions are critical for σ2R binding , bradycardic effects , and antifungal activity .
  • Tolerance for Modification : In ADAMTS-4 inhibitors, deletion of methoxy groups retained activity, suggesting context-dependent roles .

Key Research Findings and Contradictions

Methoxy Group Necessity : While most studies emphasize the necessity of 6,7-methoxy groups for activity , ADAMTS-4 inhibitors retained potency without them, highlighting target-specific structural requirements .

Chloroacetyl as a Handle : The chloroacetyl group is dispensable in some applications (e.g., ADAMTS-4 inhibitors) but crucial for synthesizing σ2R ligands .

Biological Activity

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H14ClN O3
  • Molecular Weight : 253.69 g/mol
  • CAS Number : 1745-07-9

Sigma Receptor Affinity

Research indicates that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant binding affinity for sigma receptors, particularly sigma-2 receptors. These receptors are overexpressed in various cancer cells but have low expression in normal cells. Compounds with high affinity for sigma-2 receptors can serve as valuable tools for tumor imaging and therapy.

  • Binding Affinity : Several synthesized analogs demonstrated KiK_i values ranging from 5 to 6 nM for sigma-2 receptors with minimal affinity for sigma-1 receptors . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Anticancer Activity

The anticancer properties of these compounds have been evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested : Human liver Huh-7 and esophagus KYSE-140 cancer cells.
  • Results : Some analogs exhibited moderate anticancer activities; however, their cytotoxic effects did not correlate directly with sigma receptor affinities .

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of related isoquinoline compounds. For instance:

  • Compound DHQ-11 : A conjugate of dihydroquercetin and isoquinoline demonstrated significant positive inotropic (increased contraction force) and vasorelaxant (relaxation of blood vessels) activities.
  • Mechanism : The positive inotropic effect was linked to the activation of β-adrenoreceptors and calcium influx through L-type calcium channels . This suggests potential applications in treating heart failure.

Research Findings Summary Table

StudyCompoundActivityKey Findings
6,7-Dimethoxy DerivativesSigma Receptor BindingHigh affinity for sigma-2 receptors; moderate anticancer activity against specific cell lines.
DHQ-11 (isoquinoline derivative)Cardiovascular EffectsSignificant positive inotropic and vasorelaxant effects; mediated via calcium signaling pathways.

Case Studies

  • Synthesis and Evaluation of Derivatives :
    A study synthesized a series of derivatives from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and evaluated their pharmacological profiles. The findings highlighted the importance of structural modifications on receptor binding affinities and biological activities .
  • Cardiovascular Impact Assessment :
    In experiments using rat models, DHQ-11 showed enhanced contractility and vasorelaxation compared to its parent compounds. The study suggested that these effects could be harnessed for therapeutic interventions in cardiac conditions .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, the Bischler-Napieralski reaction is commonly used to form the tetrahydroisoquinoline core, followed by chloroacetylation. In one protocol, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with chloroacetyl chloride in anhydrous conditions (e.g., THF or DCM) with a base like triethylamine to neutralize HCl byproducts . Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields the product. Yields range from 50–70%, depending on reaction optimization .

Q. How is the compound characterized analytically to confirm its structure?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy groups at C6/C7, chloroacetyl at C2) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 310.1) .
  • FT-IR : Peaks for carbonyl (C=O, ~1700 cm1^{-1}) and C-Cl (~750 cm^{-1) .

Q. What are the primary biological activities studied for this compound?

It is explored as a precursor for antitumor agents. Derivatives with substitutions at the chloroacetyl group (e.g., aryl or heteroaryl) show enhanced cytotoxicity in vitro, particularly against breast cancer (MCF-7) and leukemia (HL-60) cell lines . Initial screens use MTT assays at 10–100 µM concentrations .

Q. What storage conditions are recommended for this compound?

Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Stability tests indicate decomposition at >40°C or in basic/neutral aqueous media (hydrolysis of chloroacetyl group) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of chiral derivatives?

Chiral resolution or asymmetric catalysis is critical. For example, using (S)-BINOL-derived catalysts in Pictet-Spengler reactions achieves enantiomeric excess (>80%) for tetrahydroisoquinoline intermediates. Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers, with mobile phases like hexane/isopropanol (90:10) .

Q. What strategies address low yields in chloroacetylation reactions?

Optimize reaction parameters:

  • Solvent : Anhydrous DMF improves solubility of intermediates .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Temperature : Slow addition of chloroacetyl chloride at 0°C minimizes side reactions .

Q. How do structural modifications (e.g., substituents on the aryl ring) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 3,4,5-Trimethoxyphenyl substitutions increase tubulin polymerization inhibition (IC50_{50} < 1 µM) .
  • Chlorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
    Quantitative SAR (QSAR) models using Hammett constants (σ\sigma) correlate electronic effects with potency .

Q. How can conflicting cytotoxicity data between studies be resolved?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

  • Use identical cell lines (e.g., NCI-60 panel).
  • Validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
  • Control for batch-to-batch compound purity via LC-MS .

Q. What computational methods predict metabolic stability of derivatives?

  • In silico ADME : Tools like SwissADME predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation).
  • Molecular docking : Identify interactions with efflux transporters (e.g., P-glycoprotein) using AutoDock Vina .

Q. How is the compound’s stability under physiological conditions assessed?

  • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC. The chloroacetyl group hydrolyzes rapidly at pH >7, requiring prodrug strategies for in vivo use .
  • Plasma stability : Incubate with human plasma (37°C, 24 hr); quantify remaining compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.